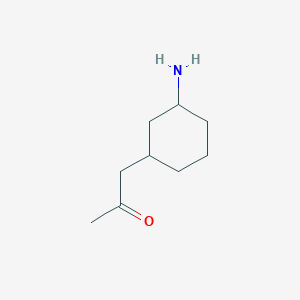
1-(3-Aminocyclohexyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminocyclohexyl)propan-2-one is an organic compound with the molecular formula C9H17NO It is a ketone with an amino group attached to a cyclohexane ring, making it a versatile intermediate in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Aminocyclohexyl)propan-2-one can be synthesized through several methods. One common approach involves the reduction of 1-(3-nitrocyclohexyl)propan-2-one using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of cyclohexanone with 3-aminopropanal in the presence of a reducing agent like sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminocyclohexyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield secondary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Acyl chlorides, sulfonyl chlorides
Major Products:
Oxidation: Oximes, nitriles
Reduction: Secondary alcohols
Substitution: Amides, sulfonamides
Scientific Research Applications
1-(3-Aminocyclohexyl)propan-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(3-Aminocyclohexyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(1-Aminocyclohexyl)propan-2-one: This compound has a similar structure but with the amino group attached to a different position on the cyclohexane ring.
1-[(1R,3S)-3-Aminocyclohexyl]propan-2-one: Another structural isomer with different stereochemistry
Uniqueness: 1-(3-Aminocyclohexyl)propan-2-one is unique due to its specific placement of the amino group, which can influence its reactivity and interactions with other molecules. This unique structure allows for distinct applications in various fields, making it a valuable compound for research and industrial purposes .
Biological Activity
1-(3-Aminocyclohexyl)propan-2-one is a chemical compound characterized by its unique structure, which includes a cyclohexyl ring with an amino group and a ketone functional group. This dual functionality is significant in its biological activity, influencing various biochemical pathways and interactions with biological macromolecules.
- Molecular Formula : C₈H₁₅N₁O
- Molecular Weight : 155.24 g/mol
The presence of the amino group allows for hydrogen bonding and electrostatic interactions, which are crucial for its binding capabilities with proteins and enzymes. This interaction can modulate enzyme functions and influence metabolic pathways, making it relevant in pharmacological research.
The biological activity of this compound primarily arises from its ability to bind to specific molecular targets. The compound has been studied for its potential effects on:
- Enzyme Activity : It may act as a modulator for various enzymes, impacting their catalytic functions.
- Receptor Binding : The compound could serve as a ligand for specific receptors, leading to significant biological effects depending on the context of use.
Enzyme Interaction Studies
Research indicates that this compound can interact with various enzymes, potentially altering their activity. For instance, studies have shown that this compound can inhibit certain enzymatic pathways involved in metabolic disorders.
| Enzyme | Effect of this compound | Reference |
|---|---|---|
| Glycosidases | Significant inhibition observed (IC50 = 11.5 µM) | |
| FLT3 Kinase | Potential inhibitor in acute myeloid leukemia studies |
Pharmacological Applications
This compound has been explored for its therapeutic potential in various conditions, particularly those involving metabolic dysregulation. Its ability to modulate enzyme activity makes it a candidate for further investigation in drug development.
Structural Comparisons with Related Compounds
The uniqueness of this compound lies in its combination of both an amino and a ketone group on the cyclohexane ring. This structural feature distinguishes it from other similar compounds, providing it with versatile reactivity.
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| Cyclohexanone | Ketone functional group | Precursor in synthesis |
| Cyclohexylamine | Primary amine | Lacks the ketone functionality |
| 1-(3-Aminocyclohexyl)pyrrolidin-2-one | Pyrrolidin-2-one core | Combines cyclic amine structure |
| 1-Aminocyclohexanol | Alcohol functional group | Lacks the ketone group |
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(3-aminocyclohexyl)propan-2-one |
InChI |
InChI=1S/C9H17NO/c1-7(11)5-8-3-2-4-9(10)6-8/h8-9H,2-6,10H2,1H3 |
InChI Key |
ZSVRFOPQIMSZCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1CCCC(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















